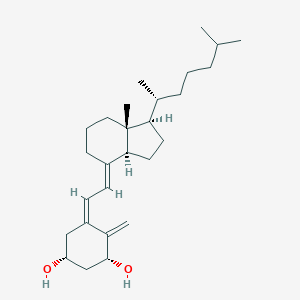

1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol

Description

1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

1beta-Calcidol, also known as N72HYL8OKC, 1beta-Hydroxyvitamin D3, 1beta-hydroxycholecalciferol, UNII-N72HYL8OKC, or Alfacalcidol impurity B [EP], is a non-endogenous analogue of vitamin D . It plays a crucial role in various physiological processes, including calcium homeostasis and bone metabolism .

Target of Action

The primary target of 1beta-Calcidol is the enzyme 25-hydroxylase located in the liver . This enzyme activates 1beta-Calcidol, allowing it to mediate its effects in the body, particularly in the kidneys and bones .

Mode of Action

In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . 1beta-Calcidol, being one step closer in the metabolic pathway to active vitamin D, bypasses this impaired step . It is independent of hepatic 25-hydroxylation, which makes it more effective than vitamin D3 .

Biochemical Pathways

1beta-Calcidol is involved in the vitamin D metabolic pathway. It is converted into its active form by the enzyme 25-hydroxylase in the liver . This active form then plays a crucial role in calcium homeostasis and bone metabolism . It upregulates the active transport of calcium from the gut and suppresses parathyroid hormone secretion .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1beta-Calcidol are unique. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations . The intestinal absorption of 1beta-Calcidol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus less prone to sequestration in adipose tissue .

Result of Action

The action of 1beta-Calcidol results in improved calcium homeostasis and bone metabolism. It helps manage conditions like hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1beta-Calcidol. For instance, factors like obesity, liver disease, and malabsorption can affect the bioavailability of 1beta-Calcidol . Therefore, these factors need to be considered when prescribing 1beta-Calcidol.

Biochemical Analysis

Biochemical Properties

1beta-Calcidol interacts with various enzymes and proteins in the body. It is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, particularly in the kidneys and bones . This interaction is crucial for the regulation of calcium and phosphate homeostasis, and skeletal health .

Cellular Effects

1beta-Calcidol has significant effects on various types of cells and cellular processes. It influences cell function by regulating calcium and phosphate homeostasis . It also impacts cell signaling pathways and gene expression, which are essential for maintaining skeletal health .

Molecular Mechanism

The molecular mechanism of 1beta-Calcidol involves several binding interactions with biomolecules. It is independent of hepatic 25-hydroxylation, making it one step closer in the metabolic pathway to active vitamin D . It exerts its effects at the molecular level through enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1beta-Calcidol change over time. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

1beta-Calcidol is involved in the metabolic pathways of vitamin D, which are crucial for maintaining calcium and phosphate homeostasis . It interacts with enzymes such as 25-hydroxylase in the liver .

Transport and Distribution

1beta-Calcidol is transported and distributed within cells and tissues. It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . The specific transporters or binding proteins it interacts with are not mentioned in the current literature.

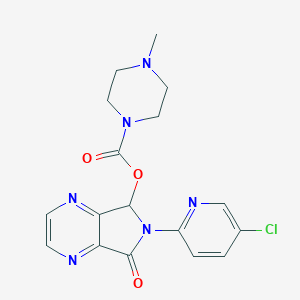

Properties

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-FLFCXVRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415284 | |

| Record name | 1|A-Calcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63181-13-5 | |

| Record name | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1beta,3beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063181135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1|A-Calcidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1.BETA.-CALCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72HYL8OKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)